N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanine
Description
N-[3-(6-Bromo-1H-indol-1-yl)propanoyl]-beta-alanine is a synthetic organic compound featuring a 6-bromo-substituted indole ring linked via a propanoyl spacer to beta-alanine. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs offer insights into its behavior .
Properties
Molecular Formula |
C14H15BrN2O3 |
|---|---|
Molecular Weight |
339.18 g/mol |
IUPAC Name |
3-[3-(6-bromoindol-1-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C14H15BrN2O3/c15-11-2-1-10-4-7-17(12(10)9-11)8-5-13(18)16-6-3-14(19)20/h1-2,4,7,9H,3,5-6,8H2,(H,16,18)(H,19,20) |
InChI Key |
OVIAQXAYTRBEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCCC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanine typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent . The final step involves the coupling of the brominated indole with beta-alanine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and bromination steps, as well as automated peptide synthesizers for the coupling step .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydrogenated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The bromine atom at the 6th position of the indole ring can enhance its binding affinity to certain receptors or enzymes . This compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Substituent Variations on the Indole Ring
The 6-position substituent on the indole ring significantly impacts molecular properties. Key analogs include:
| Compound Name | Substituent (Position 6) | Peptide Chain | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| N-[3-(6-Bromo-1H-indol-1-yl)propanoyl]-beta-alanine | Bromo | Beta-alanine | ~339 (estimated)* | Not provided |
| N-{3-[6-(Benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine | Benzyloxy | Beta-alanine | 366.4 | 1219565-35-1 |
| N-[3-(6-Chloro-1H-indol-1-yl)propanoyl]glycylglycine | Chloro | Glycylglycine | 258.30 | 1219556-53-2 |
*Estimated based on the benzyloxy analog’s molecular weight (366.4 g/mol), with bromo (79.9 g/mol) replacing benzyloxy (107.12 g/mol).
Variations in the Peptide Chain
The terminal peptide chain modulates solubility and target interactions:
- Beta-alanine (target compound and benzyloxy analog): A non-proteinogenic amino acid with a three-carbon backbone, enhancing hydrophilicity compared to aromatic substituents.
- Glycylglycine (chloro analog): A dipeptide with two glycine residues, increasing polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability .
Functional Implications
Pharmacological Potential
- Halogenated Analogs : Bromo and chloro derivatives are common in drug design for their ability to form halogen bonds with biomolecular targets (e.g., enzymes, receptors). Bromine’s larger atomic radius may strengthen these interactions compared to chlorine .
- Benzyloxy Analogs : The benzyloxy group could enhance blood-brain barrier penetration due to increased lipophilicity, making it relevant for central nervous system-targeted therapies .
Biological Activity
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanine is an indole derivative that has garnered attention for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article explores its synthesis, mechanism of action, and biological evaluations based on diverse research findings.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula: C14H15BrN2O3
- Molecular Weight: 339.18 g/mol
- IUPAC Name: 3-[3-(6-bromoindol-1-yl)propanoylamino]propanoic acid
- Canonical SMILES: C1=CC(=CC2=C1C=CN2CCC(=O)NCCC(=O)O)Br
The compound features a bromine substituent at the 6th position of the indole ring, which is crucial for its biological activity. The presence of the bromine atom can enhance binding affinity to specific receptors or enzymes, influencing its pharmacological profile.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Bromination of Indole: Indole is brominated using bromine or N-bromosuccinimide (NBS).
- Formation of Propanoyl Intermediate: The brominated indole is reacted with acryloyl chloride in the presence of a base.
- Coupling with Beta-Alanine: The propanoyl intermediate is coupled with beta-alanine using coupling reagents like DCC and DMAP.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The bromine atom enhances its reactivity and selectivity towards these targets, potentially leading to therapeutic effects.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- Caco-2 Cells: Studies show a notable reduction in cell viability (39.8%) compared to untreated controls (p < 0.001).
- A549 Cells: The compound demonstrated varying efficacy, with some derivatives showing enhanced activity against lung cancer cells.
Table 1 summarizes the anticancer activities observed in different studies:
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| This compound | Caco-2 | 39.8 | <0.001 |
| This compound | A549 | Varies | Not specified |
Antiviral Activity
Preliminary studies suggest potential antiviral properties against specific viral strains, although detailed mechanisms remain to be elucidated. The compound's interaction with viral proteins may inhibit replication processes, warranting further investigation.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, contributing to therapeutic applications in inflammatory diseases.
Comparison with Related Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine | Bromine at the 4th position | Different reactivity and activity profile |
| N-[3-(5-bromo-1H-indol-1-yl)propanoyl]-beta-alanine | Bromine at the 5th position | Altered binding interactions |
| N-[3-(6-chloro-1H-indol-1-yl)propanoyl]-beta-alanine | Chlorine instead of bromine | Potentially reduced potency |
Case Studies and Research Findings
Several studies have highlighted the promise of N-[3-(6-bromo-1H-indol-1-y)propanoyl]-beta-alanine in drug discovery:
- Study on Anticancer Activity : In a controlled study, derivatives showed varying degrees of cytotoxicity against different cancer cell lines, suggesting structure-dependent activity.
- Evaluation of Antiviral Properties : Ongoing research aims to clarify its efficacy against viral infections through mechanistic studies.
- Anti-inflammatory Investigations : Experimental models indicate potential benefits in reducing inflammation markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
